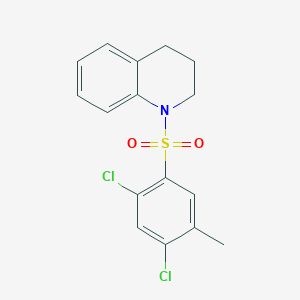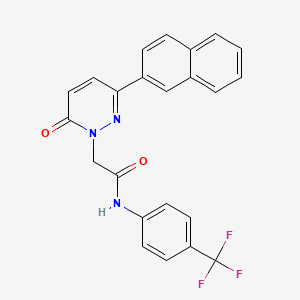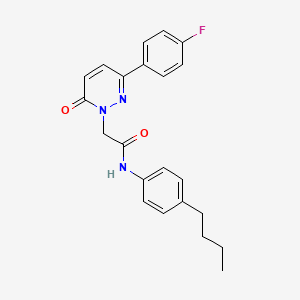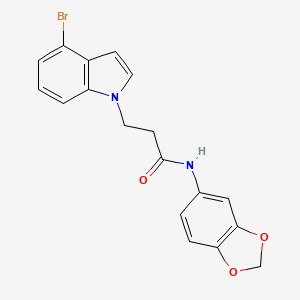
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline is a chemical compound known for its unique structure and potential applications in various fields. This compound features a quinoline core with a sulfonyl group attached to a dichloromethylbenzene moiety, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline typically involves multiple steps:
Starting Materials: The synthesis begins with the preparation of 2,4-dichloro-5-methylbenzenesulfonyl chloride.
Reaction Conditions: This intermediate is then reacted with 1,2,3,4-tetrahydroquinoline in the presence of a base such as pyridine or triethylamine.
Industrial Production: Industrial methods may involve optimized reaction conditions to increase yield and purity, including controlled temperature and pressure settings.
Chemical Reactions Analysis
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide, leading to the formation of sulfone derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride can convert the sulfonyl group to a sulfinyl or sulfide group.
Scientific Research Applications
This compound has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Industry: It is used in the development of new materials with specific chemical properties.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline involves:
Comparison with Similar Compounds
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1,2,3,4-tetrahydroquinoline can be compared with similar compounds such as:
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-1H-imidazole: This compound shares a similar sulfonyl group but has an imidazole core instead of a quinoline core.
1-(2,4-Dichloro-5-methylbenzenesulfonyl)-4-(4-methylphenyl)piperazine: This compound features a piperazine ring, offering different biological activities.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C16H15Cl2NO2S |
|---|---|
Molecular Weight |
356.3 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline |
InChI |
InChI=1S/C16H15Cl2NO2S/c1-11-9-16(14(18)10-13(11)17)22(20,21)19-8-4-6-12-5-2-3-7-15(12)19/h2-3,5,7,9-10H,4,6,8H2,1H3 |
InChI Key |
LDEYLEJOWGGUOO-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1Cl)Cl)S(=O)(=O)N2CCCC3=CC=CC=C32 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



methanone](/img/structure/B12187099.png)
![5-(benzenesulfonyl)-7-[2-(3,4-dimethoxyphenyl)ethyl]-6-imino-11-methyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaen-2-one](/img/structure/B12187102.png)
![3-(2-(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)piperazin-1-yl)-2-oxoethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B12187108.png)
![4-[2-({4-oxo-1H,2H,3H,4H-cyclopenta[c]chromen-7-yl}oxy)acetamido]benzoic acid](/img/structure/B12187113.png)


![N-{2-[(2,1,3-benzothiadiazol-4-ylsulfonyl)amino]ethyl}-2,4-dichlorobenzamide](/img/structure/B12187129.png)

![3-{3-[2-(2-Hydroxyethyl)piperidyl]-3-oxopropyl}-5-[(2-methoxyphenyl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12187158.png)

![2-{2-[4-(3,4-Dimethylbenzenesulfonyl)piperazin-1-yl]-2-oxoethyl}-2-azaspiro[4.4]nonane-1,3-dione](/img/structure/B12187169.png)
![1-[4-(1H-indol-2-ylcarbonyl)piperazin-1-yl]-2-(pyrrolidin-1-yl)ethane-1,2-dione](/img/structure/B12187188.png)
![1-(3-methyl[1,2,4]triazolo[4,3-b]pyridazin-6-yl)-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B12187189.png)
